molecular formula C12H16ClNO3 B6270116 rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride CAS No. 2307773-23-3

rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B6270116
CAS No.: 2307773-23-3
M. Wt: 257.7
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Description

rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride is a chiral pyrrolidine derivative characterized by a 4-hydroxyphenyl substituent at the 4-position and a methyl ester group at the 3-position of the pyrrolidine ring.

Properties

CAS No.

2307773-23-3

Molecular Formula

C12H16ClNO3

Molecular Weight

257.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Hydroxyphenyl Group: This step may involve a substitution reaction where a hydroxyphenyl group is introduced to the pyrrolidine ring.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride has been investigated for its potential as a modulator of the glucocorticoid receptor. This receptor plays a crucial role in regulating inflammation and immune responses, positioning the compound as a candidate for treating conditions such as autoimmune diseases and chronic inflammatory disorders .

Key Studies:

  • Glucocorticoid Modulation: Preliminary studies suggest that this compound can influence glucocorticoid signaling pathways, which could lead to novel therapeutic strategies for managing stress-related disorders.
  • Binding Affinity Studies: Research utilizing techniques like surface plasmon resonance has indicated that this compound exhibits significant binding affinity to the glucocorticoid receptor, impacting gene expression related to inflammation.

Synthetic Organic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules. The presence of functional groups allows for diverse reaction pathways, including esterification and amination reactions .

Applications in Synthesis:

  • Multi-step Synthesis: Researchers have developed multi-step synthetic routes to obtain this compound from simpler precursors, showcasing its role as an intermediate in complex organic syntheses.
  • Derivatization Potential: The compound can be modified to create derivatives that may exhibit enhanced biological activity or altered pharmacokinetic profiles .

Biological Research

In biological studies, this compound is being explored for its effects on cellular signaling pathways. Its interaction with various receptors involved in immune responses opens avenues for research into new anti-inflammatory agents.

Notable Findings:

  • In vitro Studies: Initial findings indicate that this compound can modulate cellular responses to inflammatory stimuli, suggesting its potential use in developing anti-inflammatory drugs .
  • Structure-Activity Relationship (SAR) Studies: Ongoing SAR studies aim to understand how modifications to the compound's structure affect its biological activity, which is crucial for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (3R,4S) configuration in the target compound contrasts with (3R,4R) in the phenyl-substituted analogue , which may result in distinct biological activity or crystallization behavior.

Physicochemical Data Gaps

  • Spectral data (e.g., IR, MS) and stability metrics (e.g., decomposition temperature) are unavailable for the target compound. In contrast, the benzodioxol-substituted pyrrolidine in reported FTIR peaks (3358, 1675 cm⁻¹) and MS (APCI m/z 466), providing a benchmark for characterization.

Biological Activity

rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry, is characterized by its unique structural features and biological properties. This article discusses its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H15NO4·HCl
  • Molecular Weight : 249.26 g/mol
  • IUPAC Name : this compound

The structure features a pyrrolidine ring with a hydroxyl group and a carboxylate moiety, which are critical for its biological activity.

  • Enzyme Inhibition : Studies indicate that rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as a VHL (von Hippel-Lindau) inhibitor, which is crucial in the regulation of hypoxia-inducible factors (HIFs) .
  • Antioxidant Properties : The presence of the hydroxyl group in the phenyl ring suggests that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Pharmacological Effects

  • Anticancer Activity : Preliminary studies have suggested that this compound may possess anticancer properties by modulating cell signaling pathways associated with tumor growth and metastasis .
  • Neuroprotective Effects : Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases .

Study 1: VHL Inhibition

A study focused on the design and synthesis of VHL inhibitors highlighted the role of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate in enhancing the degradation of HIFs under normoxic conditions. The compound's efficacy was evaluated through cell-based assays demonstrating significant inhibition of HIF activity .

Study 2: Antioxidant Activity

In vitro assays assessed the antioxidant capacity of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate. Results indicated that the compound effectively reduced reactive oxygen species (ROS) levels in neuronal cell lines, suggesting its potential use in neuroprotective therapies .

Data Tables

PropertyValue
Molecular FormulaC13H15NO4·HCl
Molecular Weight249.26 g/mol
CAS Number2679936-32-2
Purity95%
SolubilitySoluble in DMSO and ethanol

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for the preparation of rac-methyl (3R,4S)-4-(4-hydroxyphenyl)pyrrolidine-3-carboxylate hydrochloride, and how is enantiomeric purity monitored?

  • Methodological Answer : The synthesis typically involves multi-step routes starting with chiral pyrrolidine precursors. For example, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen (as seen in analogs like [(3S,4S)-1-Boc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid; ]) is used to control stereochemistry. Post-synthesis, the Boc group is cleaved under acidic conditions to yield the hydrochloride salt. Enantiomeric purity is assessed via chiral HPLC with polar organic mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) and confirmed by comparing retention times to resolved (3R,4S) and (3S,4R) standards .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are used to verify the pyrrolidine ring conformation and substituent positions. Key signals include the methoxy group (δ ~3.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm) from the 4-hydroxyphenyl moiety .
  • X-ray Crystallography : Resolves absolute configuration, particularly when racemization risks exist during synthesis .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ at m/z 296.1 for C13_{13}H17_{17}NO3_3) and detects hydrochloride adducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in solubility data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies often arise from variations in crystallinity or counterion interactions. Systematic studies should:

  • Compare solubility in aprotic solvents (e.g., DMSO, DMF) versus protic solvents (e.g., methanol/water mixtures) using UV-Vis spectroscopy or gravimetric analysis.
  • Analyze analogs like the 4-bromophenyl derivative (rel-methyl (3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride; ) to assess substituent effects on lattice energy.
  • Employ dynamic light scattering (DLS) to detect aggregation in solution-phase studies .

Q. What experimental approaches are recommended to evaluate the hydrolytic stability of the methyl ester group under physiological conditions?

  • Methodological Answer :

  • pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor ester hydrolysis via HPLC-UV at 254 nm. The ester is prone to alkaline hydrolysis (pH >7), generating the carboxylic acid derivative.
  • Enzymatic Studies : Test esterase-mediated degradation using liver microsomes, quantifying metabolites via LC-MS/MS.
  • Comparative Analysis : Compare degradation rates to analogs like methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate hydrochloride () to isolate steric/electronic effects .

Q. How can computational modeling predict the impact of stereochemistry on this compound’s binding to biological targets (e.g., neurotransmitter transporters)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions between the (3R,4S) enantiomer and target proteins (e.g., serotonin reuptake transporters). Focus on hydrogen bonding with the 4-hydroxyphenyl group and steric clashes caused by the pyrrolidine ring.
  • Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess conformational stability of the ligand-receptor complex.
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between enantiomers using FEP-based methods in Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of pyrrolidine carboxylate hydrochlorides in cell-based assays?

  • Methodological Answer : Contradictions may stem from assay conditions (e.g., serum protein binding, pH). Mitigation strategies include:

  • Standardizing cell culture media (e.g., fetal bovine serum concentration, pH 7.4).
  • Testing analogs like (3R,4S)-4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate hydrochloride () to isolate substituent-specific effects.
  • Performing counterion exchange (e.g., replacing HCl with citrate) to assess toxicity contributions from the hydrochloride salt .

Notes for Methodological Rigor

  • Stereochemical Integrity : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC to prevent racemization during analysis .
  • Safety Protocols : Handle hydrochloride salts in fume hoods due to potential HCl vapor release during solvation (refer to SDS guidelines in ).

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